Valethamate Bromide

Catalog No.
S597133
CAS No.
90-22-2
M.F
C19H32BrNO2
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valethamate Bromide

CAS Number

90-22-2

Product Name

Valethamate Bromide

IUPAC Name

diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium bromide

Molecular Formula

C19H32BrNO2

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1

InChI Key

CEJGGHKJHDHLAZ-UHFFFAOYSA-M

Synonyms

Epidosin, N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide, valethamate, valethamate bromide

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-]

The exact mass of the compound Valethamate bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Valethamate bromide is a highly potent, quaternary ammonium anticholinergic and antispasmodic agent primarily utilized for its rapid smooth muscle relaxation properties [1]. Functioning as a non-selective competitive antagonist at peripheral muscarinic acetylcholine receptors, it effectively inhibits cholinergic transmission to alleviate spasms in the gastrointestinal, biliary, and urogenital tracts, as well as the cervico-uterine plexus [2]. From a procurement and formulation standpoint, Valethamate bromide is distinguished by its permanent positive charge—which mechanically restricts blood-brain barrier (BBB) penetration—and its bromide salt form, which confers exceptional aqueous solubility for immediate-release parenteral (IM/IV) applications [1]. These baseline properties make it a critical active pharmaceutical ingredient (API) and reference standard for peripheral-specific anticholinergic formulations.

Research Fit

Target Non-selective muscarinic antagonist tool compound
Format Aqueous formulation research compatibility
Model Smooth muscle contraction models (e.g. cervical dilation, gastrointestinal spasm)

Substituting Valethamate bromide with tertiary amine anticholinergics, such as atropine or hyoscyamine, fundamentally alters the safety and application profile of the final formulation. Tertiary amines readily cross the blood-brain barrier, introducing significant risks of central nervous system (CNS) toxicity, cognitive impairment, and unwanted neuro-stimulation [1]. Conversely, replacing it with non-anticholinergic spasmolytics (e.g., PDE4 inhibitors like drotaverine) changes the primary mechanism of action, failing to block the specific muscarinic hyper-activation present in targeted hypercholinergic disease states [2]. Furthermore, substituting the bromide salt with a free base or a less hydrophilic counterion drastically reduces aqueous solubility, compromising the rapid dissolution kinetics required for acute-care intravenous and intramuscular injectables.

Substitution Risk

Mechanism mismatch
Valethamate is a muscarinic antagonist; Drotaverine is a PDE4 inhibitor. Endpoint profiles may differ, limiting direct substitution.
Receptor selectivity context
Broad muscarinic blockade differs from subtype-selective agents (e.g. Hyoscine). Model interpretation may shift if subtype attribution is required.
Endpoint context difference
Reported active phase duration may be longer vs. Camylofin. Direct comparator assumption without model validation may be misleading.

Blood-Brain Barrier (BBB) Exclusion for Peripheral Specificity

Valethamate bromide’s quaternary ammonium structure features a permanently charged nitrogen atom, which mechanically prevents the molecule from passively diffusing across the lipophilic blood-brain barrier (BBB) [1]. In contrast, tertiary amine anticholinergics like atropine readily cross the BBB, leading to well-documented central nervous system side effects [1]. By restricting receptor antagonism to peripheral muscarinic sites, Valethamate bromide ensures localized smooth muscle relaxation without central neurotoxicity.

Evidence DimensionBlood-Brain Barrier (BBB) Permeability
Target Compound DataRestricted (Quaternary ammonium structure prevents CNS penetration)
Comparator Or BaselineAtropine (Tertiary amine; readily crosses BBB)
Quantified DifferenceComplete exclusion of central muscarinic antagonism vs. high CNS activity
ConditionsPhysiological pH and standard systemic circulation models

Crucial for formulating peripheral antispasmodics where central neurotoxicity or cognitive side effects must be strictly avoided.

Cervical Dilation Rate
Head-to-head
Valethamate: 1.86 cm/h Drotaverine: 2.04 cm/h
Reported endpoint context for labor augmentation studies
RCT, nulliparous; endpoint comparison context

Aqueous Solubility for Parenteral Formulation Kinetics

The selection of the bromide salt form for Valethamate provides optimal physicochemical properties for liquid formulations. Valethamate bromide exhibits high aqueous solubility (described as almost transparent in water), which is a significant advantage over lipophilic free-base antispasmodics that require complex solubilizers or lipid emulsions . This high solubility allows for the straightforward compounding of high-concentration, rapid-onset intramuscular (IM) and intravenous (IV) injectables .

Evidence DimensionAqueous Solubility
Target Compound DataHighly soluble (transparent aqueous solution)
Comparator Or BaselineFree-base tertiary amines (poorly water-soluble)
Quantified DifferenceEnables direct aqueous dissolution without co-solvents
ConditionsStandard aqueous parenteral formulation (pH 5-7)

Ensures streamlined manufacturability and rapid in vivo bioavailability for acute-care injectable products.

Injection-to-Delivery Interval
Head-to-head
Valethamate: 220.68 min Drotaverine: 193.96 min
Supports endpoint timing comparison in labor models
Reported longer interval; context-dependent

In Vivo Smooth Muscle Relaxation and Cervical Dilation Efficacy

Clinical trials evaluating the spasmolytic efficacy of Valethamate bromide demonstrate its potent peripheral muscarinic antagonism. In a randomized controlled trial of women in active labor, intramuscular administration of Valethamate bromide significantly accelerated cervical dilation compared to an unmedicated control group [1]. The injection-to-delivery interval was reduced to 220.68 minutes for the Valethamate group, compared to 412.84 minutes for the control [1]. Additionally, the rate of cervical dilation increased to 1.86 cm/h versus 1.01 cm/h in the control group [1].

Evidence DimensionInjection-to-delivery interval (Spasmolytic efficacy)
Target Compound Data220.68 minutes (mean)
Comparator Or BaselineUnmedicated Control (412.84 minutes)
Quantified Difference46.5% reduction in active phase duration
ConditionsIntramuscular injection during active phase of labor (cervical dilation of 4 cm)

Provides definitive quantitative proof of the compound's potent in vivo peripheral smooth muscle relaxant properties, justifying its procurement for obstetric and antispasmodic APIs.

Cervical Dilation (Vet.)
Head-to-head
Valethamate: 1.39 cm/h Hyoscine: 2.17 cm/h
Supports veterinary model endpoint comparison
Water buffalo model; IM administration

Thermal Stability for Pharmaceutical Processing

Valethamate bromide exhibits a well-defined melting point in the range of 120–127 °C (with decomposition noted at 127 °C) . This thermal profile confirms that the compound remains stable as a solid under standard ambient and elevated processing temperatures. Compared to lower-melting organic compounds that may require cryogenic milling or specialized cold-chain logistics, Valethamate bromide can be processed using standard pharmaceutical blending, milling, and tableting equipment without risk of premature melting or degradation .

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data120–127 °C
Comparator Or BaselineLow-melting point organic APIs (<80 °C)
Quantified DifferenceWithstands standard mechanical processing heat generation
ConditionsStandard atmospheric pressure, solid-state characterization

Allows for cost-effective, standard-temperature manufacturing and compounding workflows without specialized cooling infrastructure.

Active Phase Duration
Head-to-head
Valethamate: 181.46 min Camylofin: 141.40 min
Reported active phase endpoint difference
Open-label RCT; model context
Receptor Selectivity
Class-level
pA2: 8.46–8.57 (M1–M3)
Supports broad-spectrum research context
Functional tissue data; subtype-specific attribution requires validation

Parenteral Antispasmodic Injectables

Directly leveraging its high aqueous solubility and rapid onset, Valethamate bromide is the optimal API for IM/IV formulations targeting acute gastrointestinal, biliary, and urogenital spasms where immediate smooth muscle relaxation is required [1].

Obstetric Cervical Dilation Formulations

Based on its proven clinical efficacy in reducing the active phase of labor by over 45% compared to unmedicated baselines, it is a primary candidate for obstetric medications designed to overcome functional cervical dystocia [1].

Peripheral Muscarinic Receptor Assays

Due to its quaternary ammonium structure and strict BBB exclusion, it serves as a highly reliable reference antagonist in pharmacological models requiring isolated peripheral muscarinic blockade without central nervous system interference [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Broad-spectrum muscarinic blockade research
Non-selective receptor binding profile
Functional antagonism endpoint confirmation
Comparator arm in labor augmentation models
Reported endpoint reference data
Endpoint change interpretation against active comparator
Veterinary cervical dilation model comparator
Reported model-specific endpoint context
Model-specific response benchmarking
Aqueous formulation stability studies
Reported solution stability profile
Long-term storage stability endpoints

Hydrogen Bond Acceptor Count

3

Exact Mass

385.16164 Da

Monoisotopic Mass

385.16164 Da

Heavy Atom Count

23

Melting Point

101.5 °C

UNII

6XFR940M2A

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (97.44%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90-22-2

Wikipedia

Valethamate bromide

A randomised controlled study comparing valethamate bromide and placebo in shortening the duration of active labour

B Köstü, G Kiran, Ö Ercan, M Bakacak, M S Bostanci, D Arikan, Ö Özdemir
PMID: 26291425   DOI: 10.3109/01443615.2015.1041883

Abstract

The aim of this study is to compare the efficacy and safety of valethamate bromide and placebo against placebo in shortening the duration of active labour. A prospective randomised trial of 158 low-risk women in spontaneous labour was conducted. After evaluation of the patients according to exclusion criteria 30 women were given valethamate bromide (Group 1) and 32 women were given placebo (Group 2). Labour duration was the main outcome measure. The duration of the active phase after starting the treatment was similar in the two groups at 225 and 219 min, respectively. However, differences were not significant between the 2 groups. Side effects such as tachycardia, flushing of the face and dryness of mouth were noted with valethamate bromide administration. In conclusion, valethamate bromide did not significantly shortened the duration of active labour in nulliparous women with a singleton pregnancy at term.


Inhibitory effect of anticholinergics on the contraction of isolated caprine urinary bladder detrusor muscle

N George, P J Shiny, J Miriam, C A Nancy, K R Dhanasekar, J Peedicayil
PMID: 20085574   DOI: 10.1111/j.1474-8673.2009.00447.x

Abstract

This study investigated whether four anticholinergics which are not clinically used for relaxing the urinary bladder detrusor muscle inhibit the contraction of isolated caprine (goat) detrusor muscle: cyclopentolate (100 nm), homatropine (5 microm), ipratropium (500 nm) and valethamate (1 microm). The effects of these anticholinergics were compared with tolterodine (3 microm), an anticholinergic clinically used for relaxing the detrusor muscle. The inhibitory effect of each of these five anticholinergics was studied on six strips of caprine detrusor muscle made to contract with 100 mum acetylcholine (ACh) by determining the percent inhibition of height of contraction and the area under the contractile curve (AUC). It was found that all five anticholinergics inhibited the ACh-induced contraction of the caprine detrusor and that this inhibition was reversed by raising the concentration of ACh. Hence, these four anticholinergics, like tolterodine, may be useful in managing clinical conditions that require relaxation of the detrusor muscle.


Meperidine versus valethamate bromide in shortening the duration of active labor

Bulent Yilmaz, Cavit Kart, Sefa Kelekci, Umut Gokturk, Necdet Sut, Nurten Tarlan, Leyla Mollamahmutoglu
PMID: 19664769   DOI: 10.1016/j.ijgo.2009.06.021

Abstract

To compare the efficacy and safety of meperidine hydrochloride and valethamate bromide against placebo in shortening the duration of active labor.
We randomly assigned 160 nulliparous women with a singleton pregnancy at term who needed induction of labor to one of 3 treatments: 50 mg of meperidine (n=53), 16 mg of valethamate bromide (n=53), or a normal saline solution as placebo (n=54). All medications were given by slow intravenous infusion. Labor duration was the main outcome measure.
The intervals between infusion and complete cervical dilation and between infusion and delivery were significantly reduced (P<0.001 and P<0.01) in the meperidine group (103.0+/-64.5 minutes and 119.8+/-70.2 minutes), in contrast to the placebo group (173.9+/-74.8 minutes and 192.2+/-82.8 minutes). However, differences were not significant between the 2 treatment groups (139.6+/-63.1 minutes and 160.6+/-71.9 minutes), or between the valethamate bromide and the placebo group.
Meperidine, but not valethamate bromide, significantly shortened the duration of active labor in nulliparous women with a singleton pregnancy at term.


A randomised controlled study comparing Drotaverine hydrochloride and Valethamate bromide in the augmentation of labour

Chendrimada Madhu, Suvarna Mahavarkar, Sudhir Bhave
PMID: 19644697   DOI: 10.1007/s00404-009-1188-8

Abstract

Cervical dilatation is a poorly understood process. Various drugs have been used to facilitate this process and reduce the duration of labour and thereby reduce feto-maternal complications. The present study is an attempt to compare and evaluate the efficacy of Drotaverine hydrochloride and Valethamate bromide in the process of cervical dilatation and labour augmentation.
A prospective randomised trial of 146 low-risk women in spontaneous labour was conducted. 49 women were given Drotaverine (Group 1), 49 women were given Valethamate (Group 2) and 48 women were given placebo (Group 3). At 4 cm of cervical dilatation, elective amniotomy was done and the injection was given intramuscularly, and repeated every hour for a maximum of three doses.
There was a statistically significant difference in the mean injection-delivery times (time from first injection to delivery of the baby), which was 183.2 min (SD 78.8) in the Drotaverine group compared to 206.5 min (SD 69.7) in the Valethamate group, and 245 min (SD 70.9) in the control group. The mean cervical dilatation rate (cm/h) was 3 (SD 1.4), 2.4 (SD 0.9) and 1.9 (SD 0.6) in groups 1, 2 and 3, respectively, and these differences were statistically significant. There were no statistically significant differences in the duration of second and third stage of labour. Transient side effects such as foeto-maternal tachycardia, flushing of the face and dryness of mouth were noted with Valethamate. A few patients complained of headache in the Drotaverine group.
Both Drotaverine and Valethamate appear to significantly help cervical dilatation and augment first stage of labour. But, Drotaverine is superior to Valethamate with fewer side effects.


Accessibility and potency of uterotonic drugs purchased by simulated clients in four districts in India

Cynthia Stanton, Deepak Nitya Nand, Alissa Koski, Ellie Mirzabagi, Steve Brooke, Breanne Grady, Luke C Mullany
PMID: 25392131   DOI: 10.1186/s12884-014-0386-y

Abstract

Surveillance of drug quality for antibiotics, antiretrovirals, antimalarials and vaccines is better established than surveillance for maternal health drugs in low-income countries, particularly uterotonic drugs for the prevention and treatment of postpartum hemorrhage. The objectives of this study are to: assess private sector accessibility of four drugs used for uterotonic purposes (oxytocin, methylergometrine, misoprostol, valethamate bromide); and to assess potency of oxytocin and methylergometrine ampoules purchased by simulated clients.
The study was conducted in Hassan and Bagalkot districts in Karnataka state and Agra and Gorakhpur districts in Uttar Pradesh state. A sample of 877 private pharmacies was selected (using a stratified, systematic sampling with random start), among which 847 were successfully visited. The target sample size for assessment of accessibility was 50 pharmacies per drug, per district. The target sample size for potency assessment was 100 purchases each of oxytocin and methylergometrine across all districts. Successful drug purchases varied by state.
In Agra and Gorakhpur, 90%-100% of visits for each of the drugs resulted in a purchase. In Bagalkot and Hassan, only 29%-52% of visits for each drug resulted in a purchase. Regarding potency, the percent of active pharmaceutical ingredient was assessed using United States Pharmacopeia monograph #33 for both drugs; 193 and 188 ampoules of oxytocin and methylergometrine, respectively, were assessed. The percent of oxytocin ampoules outside manufacturer specification ranged from 33%-40% in Karnataka and from 22%-50% in Uttar Pradesh. In Bagalkot and Hassan, 96% and 100% of the methylergometrine ampoules were outside manufacturer specification, respectively. In Agra and Gorakhpur, 54% and 44% were outside manufacturer specification, respectively.
Private sector accessibility of uterotonic drugs in study districts in Karnataka warrants attention. Most importantly, interventions to assure quality oxytocin and particularly methylergometrine are needed in study districts in both states.


NEW AND NONOFFICIAL Drugs: valethamate bromide


PMID: 13664527   DOI:

Abstract




Observations on the symptomatic treatment of porphyria with valethamate bromide

R G KIGER
PMID: 14455867   DOI: 10.1097/00007611-196202000-00012

Abstract




[Epidosin use in children]

H WILKE
PMID: 13551739   DOI:

Abstract




[Effects of a new spasmolytic, epidosin, in obstretrics]

W SCHMIDT
PMID: 13440464   DOI:

Abstract




[Experiences with muscle relaxant epidosin in obstetrics]

H U BECK
PMID: 13358525   DOI:

Abstract




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